molecular formula C13H8N2O3 B2917721 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione CAS No. 1854670-44-2

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione

Cat. No.: B2917721
CAS No.: 1854670-44-2
M. Wt: 240.218
InChI Key: OWNKBSYSJRIRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is a heterocyclic compound that features both isoindole-1,3-dione and hydroxypyridine moieties Isoindole-1,3-dione derivatives are known for their biological and pharmaceutical significance, often found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 6-hydroxypyridine-3-amine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxylic acid derivatives, while reduction can produce 6-aminopyridine-3-yl isoindole-1,3-dione .

Scientific Research Applications

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydroxypyridin-3-yl)isoindoline-1,3-dione: Similar structure but with different substitution patterns.

    5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains an amino group instead of a hydroxyl group.

    2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Lacks the hydroxypyridine moiety.

Uniqueness

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is unique due to the presence of both hydroxypyridine and isoindole-1,3-dione groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKBSYSJRIRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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